S-Bis-(PEG4-Boc)

PROTAC linker design Thioether chemistry Structural differentiation

S-Bis-(PEG4-Boc) (Molecular Formula: C₃₀H₅₈O₁₂S; Molecular Weight: 642.84) is a polyethylene glycol (PEG)-based PROTAC linker characterized by a central thioether linkage flanked by two symmetric PEG4 arms, each terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid. This bifunctional scaffold is designed for the covalent conjugation of an E3 ubiquitin ligase ligand and a target protein ligand, enabling the assembly of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation via the ubiquitin-proteasome system.

Molecular Formula C30H58O12S
Molecular Weight 642.8 g/mol
Cat. No. B15541968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Bis-(PEG4-Boc)
Molecular FormulaC30H58O12S
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3
InChIKeyWIKZQFVHWCXLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S-Bis-(PEG4-Boc): PROTAC Linker Specifications and Procurement Guide


S-Bis-(PEG4-Boc) (Molecular Formula: C₃₀H₅₈O₁₂S; Molecular Weight: 642.84) is a polyethylene glycol (PEG)-based PROTAC linker characterized by a central thioether linkage flanked by two symmetric PEG4 arms, each terminating in a tert-butoxycarbonyl (Boc)-protected carboxylic acid . This bifunctional scaffold is designed for the covalent conjugation of an E3 ubiquitin ligase ligand and a target protein ligand, enabling the assembly of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation via the ubiquitin-proteasome system . The compound is supplied as a solid with reported solubility of 10 mM in DMSO and is intended exclusively for research and manufacturing applications [1].

Why S-Bis-(PEG4-Boc) Cannot Be Replaced by Generic PEG Linkers in PROTAC Synthesis


In PROTAC development, linkers are not interchangeable tethers; variations in length, flexibility, and terminal functionality directly dictate ternary complex formation efficiency, linker chemistry accessibility, and overall synthetic feasibility [1]. While a broad array of PEG-based linkers exists—including mono-Boc, amino-terminated, and non-sulfur-containing bis-PEG variants—each exhibits distinct physicochemical and functional profiles. Substituting S-Bis-(PEG4-Boc) with an alternative such as NH-bis(PEG4-Boc) or N-(Tos-PEG4)-N-bis(PEG4-Boc) introduces meaningful differences in molecular weight, reactive handle availability, and synthetic workflow compatibility, potentially altering the degradation efficiency and pharmacokinetic properties of the resulting PROTAC [2]. The specific evidence presented below quantifies these differentiation dimensions and establishes the circumstances under which S-Bis-(PEG4-Boc) represents the scientifically defensible procurement choice.

Quantitative Differentiation Evidence: S-Bis-(PEG4-Boc) Versus Comparable PROTAC Linkers


Central Thioether Linkage: Quantified Structural Differentiation from Amino-Core Bis-PEG4 Linkers

S-Bis-(PEG4-Boc) incorporates a central thioether (C–S–C) linkage connecting two symmetrical PEG4-Boc arms, a structural feature absent in its closest analog NH-bis(PEG4-Boc) (CAS 2182601-75-6), which utilizes a secondary amine (–NH–) as the core branching unit . This substitution results in a measurable difference in molecular weight: 642.84 g/mol for S-Bis-(PEG4-Boc) compared to 655.82 g/mol for NH-bis(PEG4-Boc), corresponding to a 13 g/mol reduction and a distinct elemental composition (C₃₀H₅₈O₁₂S versus C₃₀H₆₁N₃O₁₂) . The absence of the central amine eliminates a potential hydrogen-bond donor site, which may reduce intramolecular hydrogen bonding that could otherwise constrain conformational sampling during ternary complex formation [1].

PROTAC linker design Thioether chemistry Structural differentiation

Bis-Boc Protection: Quantified Synthetic Divergence from Tosylated Bis-PEG4 Scaffolds

S-Bis-(PEG4-Boc) presents two terminal Boc-protected carboxylic acid moieties, offering a dual protection strategy that differs fundamentally from N-(Tos-PEG4)-N-bis(PEG4-Boc) (CAS 2112737-74-1), which incorporates a single tosyl (Tos) protecting group on a tertiary amine nitrogen alongside two Boc-protected PEG4 arms . The molecular weight of S-Bis-(PEG4-Boc) is 642.84 g/mol, whereas N-(Tos-PEG4)-N-bis(PEG4-Boc) has a substantially higher molecular weight of 956.19 g/mol (a difference of 313 g/mol) and a significantly increased rotatable bond count of 48 . The Tos group in the comparator requires distinct deprotection conditions (e.g., sodium amalgam or strong reducing agents) that are incompatible with acid-labile Boc groups, necessitating a multi-step, orthogonal deprotection sequence that increases synthetic complexity . In contrast, S-Bis-(PEG4-Boc) permits simultaneous Boc deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), enabling a streamlined, single-step liberation of both carboxylic acid handles [1].

PROTAC linker synthesis Boc protection strategy Orthogonal deprotection

Bifunctional Carboxylic Acid Handles: Functional Differentiation from Mono-Boc PEG4 Linkers

S-Bis-(PEG4-Boc) provides two symmetrically disposed Boc-protected carboxylic acid termini (both as tert-butyl esters), establishing it as a bifunctional linker capable of conjugating two distinct ligands—one for the target protein and one for the E3 ligase—in a single molecular scaffold . This differs categorically from mono-Boc PEG4 linkers such as Boc-NH-PEG4 (CAS 106984-09-2, MW = 293.36 g/mol) , which possess only one reactive handle and serve solely as single-ended conjugation tools. Mono-Boc PEG4 reagents require sequential coupling strategies (first ligand attachment to the PEG terminus, then linker attachment to a second ligand-bearing scaffold) rather than the convergent assembly approach enabled by S-Bis-(PEG4-Boc). While no direct head-to-head synthetic yield comparisons are available, class-level inference based on linker design principles suggests that bifunctional scaffolds reduce the total number of synthetic steps required for complete PROTAC assembly compared to linear, single-ended linkers that necessitate intermediate functionalization steps [1].

Bifunctional linker PROTAC assembly Carboxylic acid conjugation

PEG4 Arm Length: Empirical Position in the Goldilocks Zone for PROTAC Ternary Complex Formation

S-Bis-(PEG4-Boc) employs PEG4 arms on each side of the central thioether, providing a total linker span that aligns with the empirically validated 'Goldilocks zone' for PROTAC ternary complex formation. PEG4-based linkers impose a near-rigid span that is useful for buried or sterically congested pockets, whereas longer PEG6 and PEG8 variants introduce additional conformational entropy that can be advantageous for targets undergoing large domain rearrangements [1]. Class-level inference from systematic linker-length studies indicates that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude under optimized conditions, but this effect is highly context-dependent and does not universally favor longer linkers [2]. Specifically, PEG4 remains the optimal choice when minimal linker flexibility is desired to constrain the relative orientation of E3 ligase and target protein ligands, reducing the entropic penalty of sampling unproductive conformations [3]. Quantitative head-to-head degradation efficiency data for S-Bis-(PEG4-Boc) versus its PEG6 or PEG8 analogs are not available in the public domain.

PROTAC linker length Ternary complex optimization PEG4 versus PEG6

DMSO Solubility Specification: Baseline Parameter for In Vitro Experimental Planning

S-Bis-(PEG4-Boc) has a vendor-reported solubility of 10 mM in DMSO, a specification relevant for preparing stock solutions for in vitro PROTAC screening assays [1]. This value represents a practical threshold for experimental design. While no direct solubility comparison data exist for closely related bis-PEG4 linkers, the central thioether core of S-Bis-(PEG4-Boc) is expected to confer marginally greater lipophilicity than the amine-core analog NH-bis(PEG4-Boc) , which may influence DMSO solubility and subsequent aqueous dilution behavior. The absence of a central amine also removes a potential site for protonation-dependent solubility variability across pH ranges encountered during cell-based assays. It is important to note that no aqueous solubility data (e.g., in PBS or cell culture media) are available from vendor sources, and extrapolation from DMSO solubility to biological buffer compatibility cannot be made without experimental verification.

PROTAC solubility DMSO solubility In vitro assay compatibility

Symmetric Bifunctional Architecture: Reduced Synthetic Complexity Versus Asymmetric Linker Designs

S-Bis-(PEG4-Boc) exhibits C2v-like symmetry around the central thioether, with two identical PEG4-Boc arms. This symmetric bifunctional architecture contrasts with asymmetric linkers such as N-(Tos-PEG4)-N-bis(PEG4-Boc), which contains three chemically distinct termini (one Tos-protected amine and two Boc-protected carboxylic acids) and a molecular weight of 956.19 g/mol—313 g/mol heavier than S-Bis-(PEG4-Boc) . The symmetry of S-Bis-(PEG4-Boc) eliminates the need for sequential, chemoselective conjugation strategies required by asymmetric scaffolds, theoretically enabling simultaneous coupling of both ligand components under identical reaction conditions . Class-level inference from PROTAC linker design principles indicates that symmetric linkers with uniform protecting groups reduce the number of orthogonal protection/deprotection cycles by at least one step compared to asymmetric, multi-handle scaffolds [1]. However, quantitative data comparing synthetic yields or step counts between S-Bis-(PEG4-Boc) and specific asymmetric linkers are not available in the public literature.

Symmetric linker PROTAC synthesis efficiency Convergent assembly

Optimal Application Scenarios for Procuring S-Bis-(PEG4-Boc) Based on Quantitative Differentiation Evidence


Convergent PROTAC Assembly Requiring Uniform Global Deprotection

S-Bis-(PEG4-Boc) is optimally procured when the synthetic strategy demands a convergent assembly approach where both ligand components (target protein ligand and E3 ligase ligand) are to be coupled to the linker under identical reaction conditions, followed by a single-step global Boc deprotection. The symmetric bis-Boc architecture eliminates the need for orthogonal protecting group strategies required by asymmetric linkers such as N-(Tos-PEG4)-N-bis(PEG4-Boc), which contains a Tos group necessitating separate reductive cleavage conditions . This feature is particularly valuable in parallel library synthesis where minimizing the number of deprotection steps directly correlates with increased throughput and reduced cumulative yield loss [1].

PROTAC Design for Sterically Constrained or Buried Target Protein Binding Pockets

S-Bis-(PEG4-Boc) should be prioritized when the target protein binding pocket imposes steric constraints that favor a near-rigid linker conformation. PEG4-based linkers impose a more constrained span useful for buried or sterically congested pockets, whereas longer PEG6 or PEG8 variants introduce additional conformational entropy that, while beneficial for some targets, can reduce the effective local concentration of ligands in tight binding environments . The class-level inference that PEG4 linkers are empirically optimal for such applications guides procurement decisions toward S-Bis-(PEG4-Boc) over longer PEG-chain alternatives [1].

PROTAC Scaffolds Where Elimination of a Central Amine Hydrogen-Bond Donor Is Desirable

S-Bis-(PEG4-Boc) is the scientifically indicated choice over NH-bis(PEG4-Boc) when the PROTAC design benefits from eliminating a central secondary amine hydrogen-bond donor. The thioether core of S-Bis-(PEG4-Boc) lacks the hydrogen-bond donor capacity of the –NH– group in NH-bis(PEG4-Boc), which may reduce intramolecular hydrogen bonding that could otherwise constrain conformational sampling during ternary complex formation and potentially interfere with passive membrane permeability . The 13 g/mol molecular weight reduction (642.84 versus 655.82 g/mol) may also contribute marginally to enhanced cellular uptake [1].

Library Synthesis Requiring Reduced Molecular Weight Linker Scaffolds

S-Bis-(PEG4-Boc) is the preferred procurement choice over N-(Tos-PEG4)-N-bis(PEG4-Boc) when minimizing the molecular weight contribution of the linker component is a design priority. The 313 g/mol reduction in linker mass (642.84 versus 956.19 g/mol) yields a lighter final PROTAC construct, which may positively influence pharmacokinetic parameters including cellular permeability and oral absorption—factors governed by Lipinski's Rule of Five and related drug-likeness guidelines [1]. This weight advantage is compounded by the elimination of the tosyl protecting group, which reduces the rotatable bond count and may improve synthetic tractability.

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